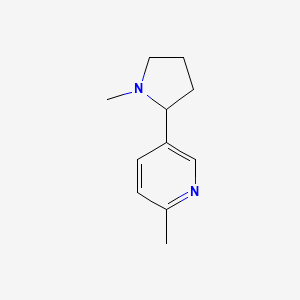
(+/-)-6-Methylnicotine
Übersicht
Beschreibung
(+/-)-6-Methylnicotine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+/-)-6-Methylnicotine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-6-Methylnicotine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organometallic Methylation and Radical Reactions : The reaction of nicotine with methyllithium and methyl radical produces 2-Methylnicotine as a major product, alongside the 4- and 6-methylnicotines. This implies applications in synthetic chemistry and possibly in pharmacological alterations of nicotine derivatives (Secor, Chavdarian & Seeman, 1981).
Microbial Degradation : Certain bacteria strains can completely degrade 6-methylnicotinic acid, indicating applications in bioremediation or as a model for studying microbial metabolism. One strain in particular, Mena 23/3–3c, starts its degradation pathway by hydroxylation at the C2 position, hinting at potential uses in biotransformation or industrial microbiology (Tinschert, Kiener, Heinzmann & Tschech, 1997).
Coordination Chemistry and Material Sciences : Various coordination complexes of 6-methylnicotinic acid have been synthesized, showing diverse structures and highlighting its role in the development of materials with specific molecular architectures. This is significant for materials science, especially in the development of new types of catalysts, sensors, or molecular devices (Aakeröy & Beatty, 1999).
Hirshfeld Surface Analysis in Crystallography : Studies of Hirshfeld surface and fingerprint plot analysis involving 6-methylnicotinic acid in complex molecular structures highlight its use in understanding intermolecular interactions and molecular packing in crystal engineering (Luo, Mao & Sun, 2014).
Biocatalysis for Heterocyclic Carboxylic Acids : The use of bacteria for the regioselective hydroxylation of 6-methylnicotinic acid to produce various hydroxylated heterocyclic carboxylic acid derivatives is significant for chemical synthesis, especially in the production of fine chemicals or pharmaceutical intermediates (Tinschert, Tschech, Heinzmann & Kiener, 2000).
Antibacterial Studies : Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been explored for their antibacterial properties, indicating potential applications in developing new antibacterial agents or coatings (Verma & Bhojak, 2018).
Eigenschaften
IUPAC Name |
2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNIAVIKMKSDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902956 | |
| Record name | NoName_3534 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-6-Methylnicotine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


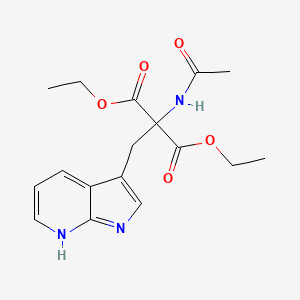
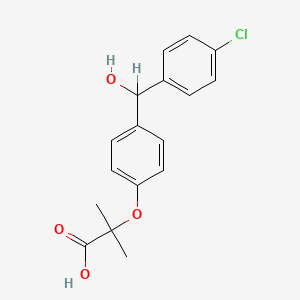
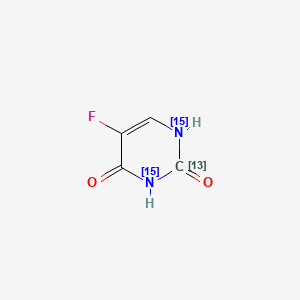
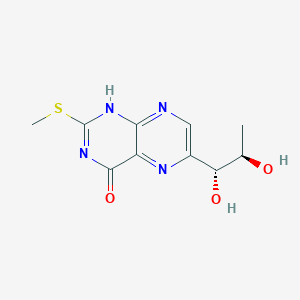
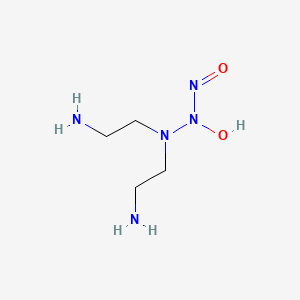
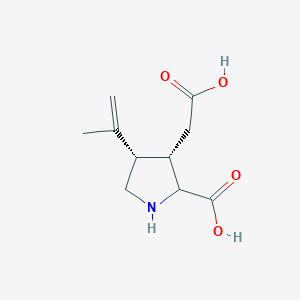
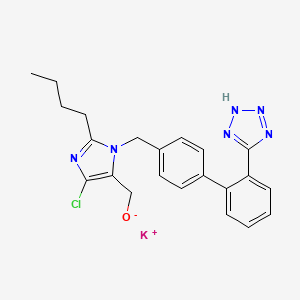
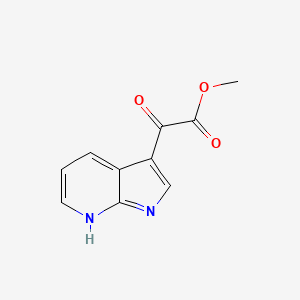
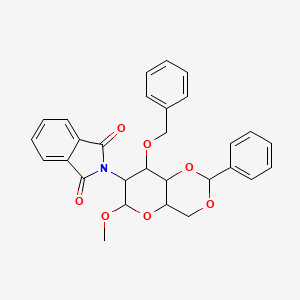
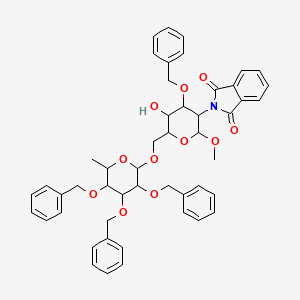
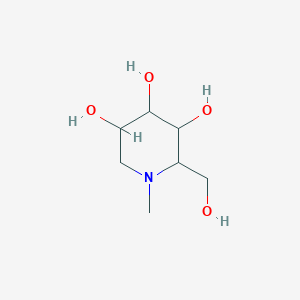
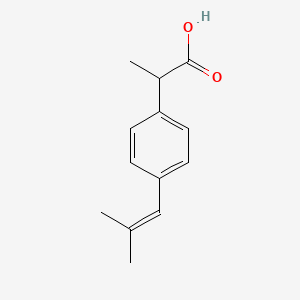
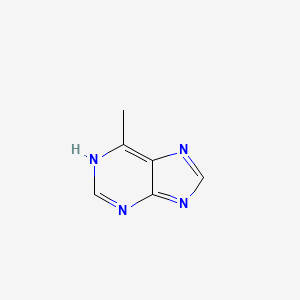
![7-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B7796244.png)